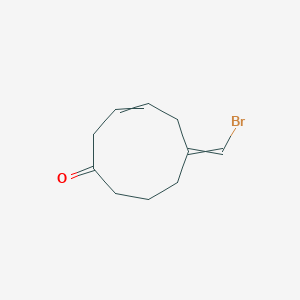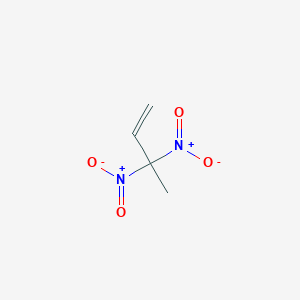
3,3-Dinitrobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dinitrobut-1-ene is an organic compound characterized by the presence of two nitro groups attached to the third carbon of a butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dinitrobut-1-ene typically involves the nitration of but-1-ene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dinitrobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro alcohols and nitro ketones.
Reduction: Diamines.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dinitrobut-1-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a model compound for studying nitro group interactions in biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with nitro functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Dinitrobut-1-ene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with nucleophilic sites in target molecules.
Comparaison Avec Des Composés Similaires
3,3-Dimethylbut-1-ene: Similar in structure but lacks nitro groups, resulting in different chemical properties and reactivity.
1,3-Dinitrobenzene: Contains nitro groups but has an aromatic ring, leading to different reactivity and applications.
2,3-Dinitrobutane: Similar nitro group placement but differs in the position of the double bond, affecting its chemical behavior.
Uniqueness: 3,3-Dinitrobut-1-ene is unique due to the specific placement of nitro groups on a butene chain, which imparts distinct reactivity and potential applications compared to other nitro compounds. Its ability to undergo a variety of chemical reactions and its utility in diverse research fields highlight its significance.
Propriétés
Numéro CAS |
38707-98-1 |
|---|---|
Formule moléculaire |
C4H6N2O4 |
Poids moléculaire |
146.10 g/mol |
Nom IUPAC |
3,3-dinitrobut-1-ene |
InChI |
InChI=1S/C4H6N2O4/c1-3-4(2,5(7)8)6(9)10/h3H,1H2,2H3 |
Clé InChI |
TZGAAOKJYMZUNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


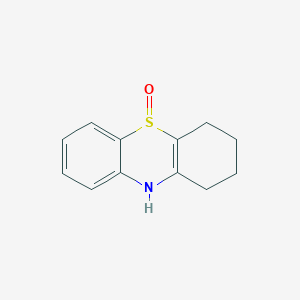

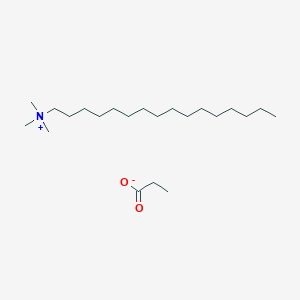
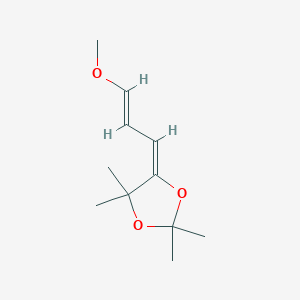
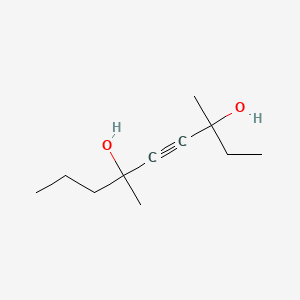


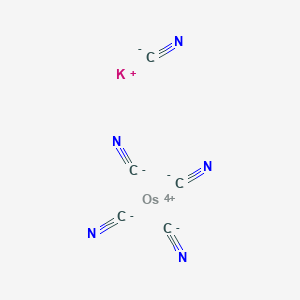
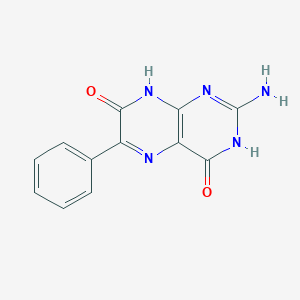
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

